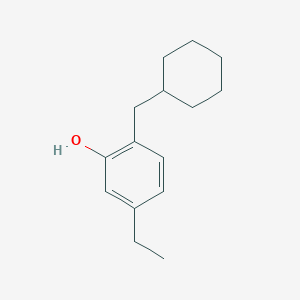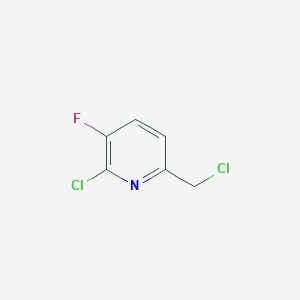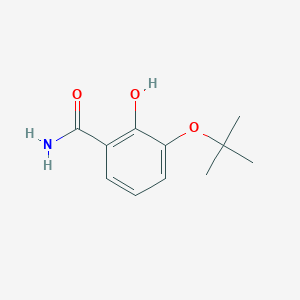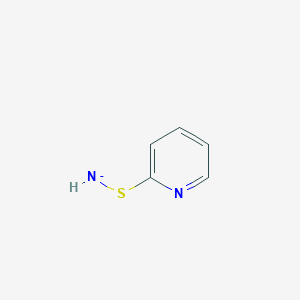
1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, making it a valuable building block in synthetic chemistry .
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves several steps. One common method includes the reaction of 3-chloro-4-(trifluoromethyl)pyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Electrophilic Addition: The presence of the trifluoromethyl group makes the compound susceptible to electrophilic addition reactions, particularly with electrophiles like halogens.
Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles and under elevated temperatures.
Common reagents used in these reactions include sodium hydride, lithium diisopropylamide, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one can be compared with other similar compounds such as:
1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-one: Similar in structure but lacks the chlorine substitution, which may affect its reactivity and biological activity.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Another related compound with different substituents on the pyridine ring, leading to variations in its chemical and biological properties.
Eigenschaften
Molekularformel |
C8H5ClF3NO |
|---|---|
Molekulargewicht |
223.58 g/mol |
IUPAC-Name |
1-[3-chloro-4-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)7-6(9)5(2-3-13-7)8(10,11)12/h2-3H,1H3 |
InChI-Schlüssel |
LUFLQYCNGJWUKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC=CC(=C1Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)

![1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)





